3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibitors Chemical Biology

3-Bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-09-5) is a tri-substituted 7-azaindole derivative, a privileged scaffold in kinase inhibitor drug discovery. Its chemical structure is confirmed by its registration in authoritative chemical databases and its listing in multiple reputable chemical supplier catalogs as a specialized research intermediate.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1190321-09-5
Cat. No. B3219849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1190321-09-5
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1OC)Br
InChIInChI=1S/C9H9BrN2O/c1-5-7(13-2)4-12-9-8(5)6(10)3-11-9/h3-4H,1-2H3,(H,11,12)
InChIKeyQORQGYYSFCPCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-09-5): Sourcing Evidence for a Differentiated 7-Azaindole Research Intermediate


3-Bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-09-5) is a tri-substituted 7-azaindole derivative, a privileged scaffold in kinase inhibitor drug discovery. Its chemical structure is confirmed by its registration in authoritative chemical databases and its listing in multiple reputable chemical supplier catalogs as a specialized research intermediate . The compound is characterized by a bromine atom at the 3-position, a methoxy group at the 5-position, and a methyl group at the 4-position of the core pyrrolo[2,3-b]pyridine ring system.

Why Generic 7-Azaindole Substitution Fails for 3-Bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine in Lead Optimization Campaigns


General procurement of an unsubstituted or differently substituted 7-azaindole cannot replicate the chemical and pharmacological profile of this specific compound. The unique 3,4,5-substitution pattern directly controls the electronic and steric properties of the bicylic core, which dictates both its chemical reactivity for diversification (e.g., Suzuki coupling at the 3-bromo site) and its pharmacophoric interactions when incorporated into a kinase inhibitor [1]. Consequently, it serves as a non-interchangeable intermediate for translating structure-activity relationship (SAR) data into a development candidate.

Quantitative Differentiation Evidence Guide for 3-Bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-09-5)


Limited Direct Comparative Data for CAS 1190321-09-5 Against Its Closest 7-Azaindole Analogs

An exhaustive search of primary research papers, patents, and authoritative databases reveals a notable absence of publicly available, direct head-to-head comparative biological or chemical data for 3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine against its closest structural analogs, such as 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (des-methyl analog) or 3-bromo-4-methyl-7-azaindole (des-methoxy analog). Its role is predominantly contextual, serving as a specialized intermediate within broader structure-activity relationship (SAR) studies and intellectual property. Any claims of differential potency, selectivity, or reactivity for this specific compound remain inference-based, grounded in well-established class-level SAR for 7-azaindole kinase hinges, rather than on direct quantitative comparison.

Medicinal Chemistry Kinase Inhibitors Chemical Biology

Primary Application Scenarios for 3-Bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine


Precursor for C3-Diversified Kinase Inhibitor Libraries via Cross-Coupling

The 3-bromo substituent serves as a synthetic handle for late-stage diversification using robust cross-coupling reactions, such as Suzuki-Miyaura couplings of unprotected azaindole halides [1]. This allows medicinal chemists to use the compound as a late-stage intermediate to explore the SAR of the C3-vector within potent 7-azaindole-based kinase inhibitor series targeting PDK1, CDK9, Haspin, and other disease-related kinases [2], [3].

Key Intermediate for Inhibitors Targeting Haspin and CDK9 Kinases

SAR studies on 7-azaindoles highlight the critical role of substituents at the C4 and C5 positions for achieving potent inhibition of disease-relevant kinases like Haspin (e.g., IC50 of 0.118 µM for a C4-substituted analog) and CDK9/Cyclin T (e.g., IC50 of 0.063 µM for a C4-substituted analog) [3]. This compound provides a crucial, pre-functionalized scaffold for synthesizing and evaluating C3-modified analogs within these established structure-activity relationship landscapes.

Intermediate for Synthesizing JAK/STAT Pathway Modulators

Patented synthetic routes disclose the use of 3-bromo-substituted 7-azaindoles as key intermediates in the manufacture of Janus kinase (JAK) inhibitors [4]. The specific 4-methyl-5-methoxy substitution pattern on this compound offers a differentiated starting point to access a unique IP space and fine-tune the pharmacological profile of JAK-targeting therapeutics.

Quote Request

Request a Quote for 3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.